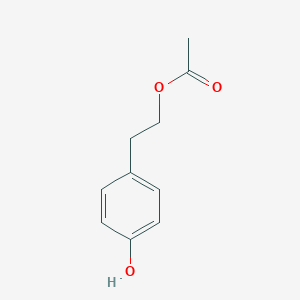

2-(4-Hydroxyphenyl)ethyl acetate

Übersicht

Beschreibung

2-(4-Hydroxyphenyl)ethyl acetate is a chemical compound of interest in various fields of chemistry and pharmacology. This compound, however, should not be confused with similar-sounding compounds that have been extensively studied, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate or ethyl 2-(4-aminophenoxy) acetate, which have different properties and applications.

Synthesis Analysis

- The synthesis of related compounds, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, involves the Lossen rearrangement and has been applied in the synthesis of ureas from carboxylic acids (Kishore Thalluri et al., 2014).

Molecular Structure Analysis

- The molecular structure of related compounds has been characterized using techniques like X-ray crystallography. For example, the structure of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate was studied using single-crystal X-ray diffraction (M. Kaur et al., 2012).

Chemical Reactions and Properties

- Related compounds exhibit interesting chemical reactions. For instance, the synthesis of ethyl (2′-hydroxy-4′,5′-methylendioxophenyl)acetate showed an unexpected Pummerer rearrangement, providing an alternative entry to 2,3-dimethlythiobenzofurans (Ariel Carreño-Montero et al., 2019).

Physical Properties Analysis

- The physical properties of similar compounds have been studied. For instance, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, a related stilbene derivative, was solved by single-crystal X-ray analysis, revealing coplanar carbon and oxygen atoms in the molecule (L. Baolin et al., 2007).

Wissenschaftliche Forschungsanwendungen

In a study titled "Synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and the effects on learning and memory in mice" by Jiang Jing-ai (2006), it was found that a related compound enhances learning and memory in mice (Jiang Jing-ai, 2006).

The study "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement: single-pot racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids" by Kishore Thalluri et al. (2014), describes a method enabling the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).

In the field of organic chemistry, the compound is used in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, as described in "Regioselective Synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols by the Cyclization of 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloximes" by Katsuya Uchiyama et al. (1998) (Uchiyama et al., 1998).

The compound shows potential in pharmaceutical applications, as indicated in studies like "Synthesis and Anti-inflammatory Evaluation of 1,2,4 Triazole Derivatives" by M. Virmani and S. Hussain (2014), where derivatives of 4-hydroxyphenyl acetic acid showed anti-inflammatory activity (Virmani & Hussain, 2014).

Another application is in the synthesis of angiotensin-converting enzyme inhibitors, as discussed in "Biocatalyst Research Progress of R-HPBE" by Zhao Jin-mei (2008), highlighting the importance of biocatalyst methods in its research progress (Zhao Jin-mei, 2008).

Safety and Hazards

While specific safety and hazard information for 2-(4-Hydroxyphenyl)ethyl acetate is not available, general precautions for handling similar chemical compounds include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

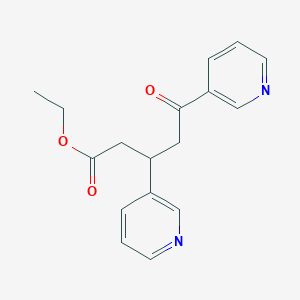

IUPAC Name |

2-(4-hydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLOCPJLLDCCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348484 | |

| Record name | 2-(4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)ethyl acetate | |

CAS RN |

58556-55-1 | |

| Record name | 2-(4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques are commonly employed to identify and quantify 2-(4-Hydroxyphenyl)ethyl acetate in complex matrices like olive oil?

A1: Several analytical methods have been developed to identify and quantify 2-(4-Hydroxyphenyl)ethyl acetate in complex samples. One approach utilizes Solid-Phase Extraction (SPE) to isolate the polar fraction containing the compound, followed by High-Performance Liquid Chromatography (HPLC) coupled with diode array UV detection for separation and quantification. [] This method allows for the determination of various phenolic compounds, including 2-(4-Hydroxyphenyl)ethyl acetate, in virgin olive oils.

Q2: 2-(4-Hydroxyphenyl)ethyl acetate has been identified in various natural sources. Can you provide some examples?

A2: 2-(4-Hydroxyphenyl)ethyl acetate has been found in extra-virgin olive oil [, ], a finding significant due to the potential health benefits associated with olive oil consumption. Additionally, this compound has been isolated from the endophytic fungus Colletotrichum capsici, found in Paeonia lactiflora roots [], and from the sponge-derived fungus Alternaria alternata I-YLW6-1 []. The presence of this compound in diverse organisms suggests its potential ecological significance and warrants further investigation into its biological roles.

Q3: Are there any documented instances of 2-(4-Hydroxyphenyl)ethyl acetate being isolated from a previously unobserved source?

A3: Yes, research highlights the isolation of 2-(4-Hydroxyphenyl)ethyl acetate from a novel source. The compound was identified in the broth of the endophytic fungus Acremonium sp. J1, found in Antiaris toxicaria []. This discovery marked the first reported instance of isolating 2-(4-Hydroxyphenyl)ethyl acetate from this specific fungal species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

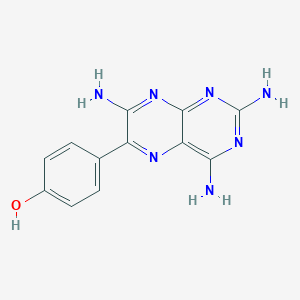

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)